2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide" involves complex organic reactions, including the formation of heterocyclic structures. For instance, the synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives has been reported, highlighting the steps involved in obtaining such intricate molecules. The synthesis typically requires several stages, including condensation reactions, cyclization, and functional group transformations, characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis (Achugatla, Ghashang, & Guhanathan, 2017).
Scientific Research Applications
Synthesis and Biological Applications
Antibacterial Activity : A study by Kale and Mene (2013) discussed the synthesis of a series of compounds similar to 2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide, showing their potential for antibacterial and anti-inflammatory activities. These compounds could be leads for new drug candidates.
H1-antihistaminic Agents : Gupta et al. (2012) synthesized derivatives of this compound and evaluated them for H1-antihistaminic activity, finding some derivatives to have comparable IC50 values to the standard drug chlorpheniramine maleate. This indicates their potential as new H1-antihistaminic agents with lower sedative potential (Gupta et al., 2012).
Anticancer Activity : Lee Bl et al. (2010) reported the synthesis of similar compounds and their evaluation for in vitro anticancer activity against 60 human cancer cell lines. They found remarkable anticancer action across these cell lines (Lee Bl et al., 2010).
Antimycobacterial Activity : Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and found some of them to show promising antimicrobial activity, indicating their potential use in treating microbial infections (Sathe et al., 2011).
Chemical Properties and Other Applications
Fluorescent Sensors : Suman et al. (2019) developed benzimidazole/benzothiazole-based azomethines, demonstrating their use as fluorescent sensors for metal ions like Al3+ and Zn2+. This illustrates the utility of benzothiazole derivatives in chemical sensing applications (Suman et al., 2019).
Thermal Stability in Polymers : Imai and Uchiyama (1970) studied the thermal stability of polyimide-benzothiazoles, finding them to be thermally stable up to 500°C, indicating potential applications in materials science (Imai & Uchiyama, 1970).
properties
IUPAC Name |
2-chloro-N-(8-fluoro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-11-4-2-1-3-10(11)15(23)21-12-8-20-17-22(16(12)24)13-6-5-9(19)7-14(13)25-17/h1-8H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWUJLYLNVFWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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